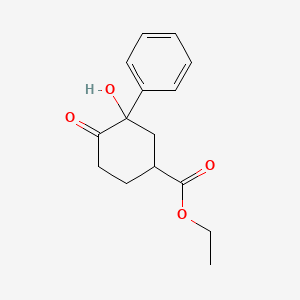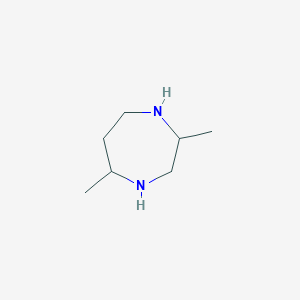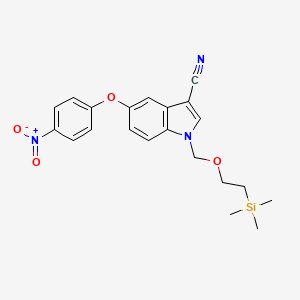
2-(Tert-butoxymethyl)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a tert-butoxymethyl group attached to the benzene ring, along with a nitro group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)-4-nitroaniline typically involves the nitration of 2-(tert-butoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxymethyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(Tert-butoxymethyl)-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Applications De Recherche Scientifique
2-(Tert-butoxymethyl)-4-nitroaniline has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Studied for its interactions with biological systems, including its potential as a probe for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxymethyl)-4-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the aniline moiety acts as a nucleophile, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butoxymethyl)aniline: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitroaniline: Lacks the tert-butoxymethyl group, affecting its solubility and reactivity.
2-(Tert-butoxymethyl)-4-phenylenediamine: A reduced form of 2-(Tert-butoxymethyl)-4-nitroaniline with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butoxymethyl and nitro groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-7-8-6-9(13(14)15)4-5-10(8)12/h4-6H,7,12H2,1-3H3 |
Clé InChI |
PVAFAGSCABFHEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
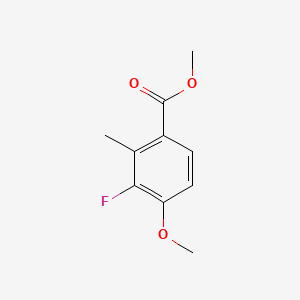
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
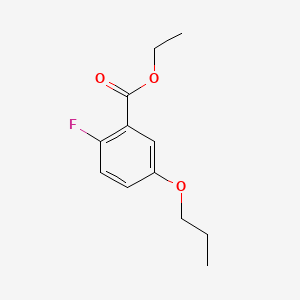
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)


![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

